molecular formula C17H18BrN3O4S B2924240 N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 949779-92-4

N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2924240
CAS No.: 949779-92-4
M. Wt: 440.31
InChI Key: DNDDUZFSOBUXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group and a 1,2-dihydropyridinone scaffold substituted with a pyrrolidine sulfonyl moiety. The bromine atom at the 3-position of the phenyl ring and the pyrrolidine sulfonyl group are key structural elements that may influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and target engagement .

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c18-13-4-3-5-14(10-13)19-16(22)12-20-11-15(6-7-17(20)23)26(24,25)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDUZFSOBUXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine to form the pyrrolidine sulfonyl chloride.

    Synthesis of the Dihydropyridinyl Acetamide: The intermediate is then reacted with an acetamide derivative under controlled conditions to form the dihydropyridinyl acetamide.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine sulfonyl group.

    Reduction: Reduction reactions can target the oxo group in the dihydropyridinyl moiety.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the dihydropyridinyl moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s interactions with biological molecules are of interest. Studies may focus on its binding affinity to proteins or its effects on cellular processes.

Medicine

In medicinal chemistry, N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate their activity. The pathways involved could include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent variations and their inferred impacts on molecular properties.

N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

  • Structural Differences : The phenyl substituent here includes a chlorine atom at the 3-position and a methoxy group at the 4-position, replacing the bromine in the target compound.
  • Methoxy Addition: The methoxy group introduces hydrogen-bonding capacity, which could improve solubility but may also increase metabolic susceptibility via demethylation pathways .

Piperidine Sulfonyl Analogs (e.g., N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide)

  • Structural Differences : The pyrrolidine sulfonyl group in the target compound is replaced with a piperidine sulfonyl moiety, and the phenyl group is substituted with fluorine at the 4-position.
  • Inferred Effects :
    • Sulfonyl Group Variation : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alters conformational flexibility and electron density. Piperidine’s larger ring may enhance solubility due to increased basicity but reduce target selectivity.
    • Fluorine Substitution : Fluorine’s electronegativity and small size may improve membrane permeability and metabolic stability compared to bromine .

Benzothiazole-Based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide)

  • Structural Differences: The 1,2-dihydropyridinone core is replaced with a benzothiazole ring, and substituents include trifluoromethyl or methoxy groups.
  • Inferred Effects: Heterocycle Swap: Benzothiazole’s aromaticity and rigidity may enhance π-π stacking interactions but reduce solubility compared to the partially saturated dihydropyridinone. Trifluoromethyl Group: This strongly electron-withdrawing group could improve resistance to oxidative metabolism and enhance binding to hydrophobic pockets .

Biological Activity

N-(3-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This compound features diverse functional groups that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H21BrN3O5S
Molecular Weight432.34 g/mol
CAS Number383127-79-5

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research suggests that compounds with similar structures may act as enzyme inhibitors, receptor modulators, or interact with nucleic acids. The sulfonamide group is particularly relevant due to its known biological activities, including antibacterial and antifungal properties.

Antiparasitic Activity

A study focused on pyrrolo[2,3-d]pyrimidines has shown that related compounds exhibit significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The mechanism involves inhibition of the enzyme pteridine reductase 1 (PTR1), which is crucial for the parasite’s survival. The introduction of bromophenyl and pyrrolidine sulfonyl moieties could enhance the potency of these inhibitors by optimizing binding interactions within the enzyme's active site .

Anticonvulsant Activity

Compounds structurally related to this compound have been evaluated for anticonvulsant properties. In experimental models, certain derivatives demonstrated significant protection against seizures induced by maximal electroshock. This suggests a potential role in the development of new anticonvulsant medications .

Anticancer Activity

Research into similar compounds has revealed potential anticancer properties. For instance, derivatives containing pyrrolidine and sulfonamide functionalities have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. This indicates that this compound may also possess anticancer activity through similar mechanisms .

Case Studies

Case Study 1: Antiparasitic Evaluation
In a study evaluating various pyrrolo[2,3-d]pyrimidine derivatives, several compounds were screened for their ability to inhibit PTR1 and exhibit antitrypanosomal activity. Among them, a compound structurally similar to this compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Anticonvulsant Activity
In another investigation assessing the anticonvulsant effects of various synthesized compounds, one derivative exhibited a significant elevation in GABA levels in the brain, suggesting a mechanism involving neurotransmitter modulation. This aligns with the expected pharmacological profile of compounds containing pyrrolidine and sulfonamide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.